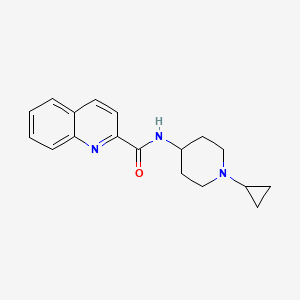
N-(2-methoxyphenyl)-1H-pyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyphenyl)-1H-pyrrole-2-carboxamide, also known as MPAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPAC is a pyrrole derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been extensively studied.
Mécanisme D'action
N-(2-methoxyphenyl)-1H-pyrrole-2-carboxamide's mechanism of action is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. It has been found to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in regulating gene expression. N-(2-methoxyphenyl)-1H-pyrrole-2-carboxamide has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
N-(2-methoxyphenyl)-1H-pyrrole-2-carboxamide has been found to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and insecticidal properties. It has been shown to inhibit cancer cell growth and induce apoptosis in various cancer cell lines, including breast cancer, leukemia, and colon cancer. N-(2-methoxyphenyl)-1H-pyrrole-2-carboxamide has also been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. In addition, N-(2-methoxyphenyl)-1H-pyrrole-2-carboxamide has been found to have insecticidal properties, making it a potential alternative to traditional pesticides.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-methoxyphenyl)-1H-pyrrole-2-carboxamide in lab experiments is its relatively low cost and easy synthesis method. It also has a wide range of potential applications, making it a versatile compound for research. However, one limitation of using N-(2-methoxyphenyl)-1H-pyrrole-2-carboxamide is its low solubility in water, which can make it difficult to work with in certain experiments. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for research on N-(2-methoxyphenyl)-1H-pyrrole-2-carboxamide. One potential direction is to further investigate its anti-cancer properties and its potential use in treating various types of cancer. Another direction is to explore its potential use in treating neurodegenerative diseases such as Alzheimer's disease. In addition, further research could be done to explore its insecticidal properties and its potential use as an alternative to traditional pesticides. Finally, research could be done to further understand its mechanism of action and how it interacts with various enzymes and proteins in the body.
Méthodes De Synthèse
N-(2-methoxyphenyl)-1H-pyrrole-2-carboxamide can be synthesized through various methods, including the reaction of 2-methoxyphenylhydrazine with ethyl acetoacetate, followed by cyclization with phosphorus oxychloride. Another method involves the reaction of 2-methoxyphenylhydrazine with 2-bromoacetophenone, followed by cyclization with sodium ethoxide. The yield of N-(2-methoxyphenyl)-1H-pyrrole-2-carboxamide through these methods ranges from 40% to 70%.
Applications De Recherche Scientifique
N-(2-methoxyphenyl)-1H-pyrrole-2-carboxamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, N-(2-methoxyphenyl)-1H-pyrrole-2-carboxamide has shown promising results in inhibiting cancer cell growth and inducing apoptosis. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's disease. In agriculture, N-(2-methoxyphenyl)-1H-pyrrole-2-carboxamide has been found to have insecticidal properties, making it a potential alternative to traditional pesticides. In material science, N-(2-methoxyphenyl)-1H-pyrrole-2-carboxamide has been studied for its potential use in organic electronics and photovoltaic devices.
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-16-11-7-3-2-5-9(11)14-12(15)10-6-4-8-13-10/h2-8,13H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCHIYQLPUSOJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-1H-pyrrole-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(3-Methylquinoxalin-2-yl)methyl]pyridin-2-one](/img/structure/B7501479.png)
![(5Z)-5-[(2-chloro-6-methylquinolin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7501492.png)
![3-[(2-Methoxy-5-methylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7501496.png)





![Pyridin-2-yl-[4-(pyrrolidine-1-carbonyl)piperazin-1-yl]methanone](/img/structure/B7501537.png)
![N-[(3-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7501541.png)
![N-[(4-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7501555.png)

![N-[(2-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7501570.png)